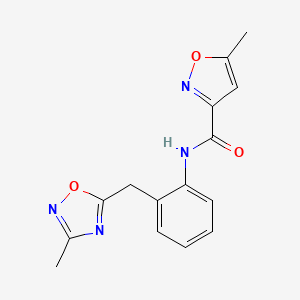

5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-9-7-13(19-21-9)15(20)17-12-6-4-3-5-11(12)8-14-16-10(2)18-22-14/h3-7H,8H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXQRQPWNJSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

The molecular structure of 5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C14H15N5O3 |

| Molecular Weight | 285.30 g/mol |

| IUPAC Name | 5-methyl-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide |

| CAS Number | 859155-80-9 |

Synthesis

The synthesis of this compound typically involves the formation of the isoxazole ring and the introduction of the oxadiazole moiety. Synthetic routes often include:

- Formation of the Isoxazole Ring : Utilizing appropriate precursors and reagents to create the isoxazole core.

- Oxadiazole Addition : The incorporation of the 3-methyl-1,2,4-oxadiazole through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives containing the oxadiazole ring. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

- Cytotoxicity Assays : In vitro studies demonstrated that derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Notably, some compounds were more effective than doxorubicin in inducing apoptosis in these cell lines .

The mechanism through which these compounds exert their biological effects often involves:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival.

- Induction of Apoptosis : Flow cytometry assays indicated that these compounds can induce apoptosis via activation of caspase pathways and upregulation of p53 protein levels .

Antimicrobial Activity

Certain derivatives have also demonstrated antimicrobial properties. The presence of the oxadiazole ring is believed to enhance interaction with microbial targets, leading to effective inhibition of growth.

Case Studies

- Study on MCF-7 Cells :

- Inhibition Studies Against Carbonic Anhydrases :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Heterocyclic Cores and Substituents

Isoxazole Derivatives with Oxadiazole/Thiazole Modifications

5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide (): Key Differences: Replaces the phenyl-oxadiazole side chain with a thiazole ring bearing a 3-phenyl-1,2,4-oxadiazole substituent. The methoxyphenyl group could enhance lipophilicity compared to the methyl-substituted phenyl in the target compound .

3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide ():

- Key Differences : Substitutes the oxadiazole side chain with a 2-chlorophenyl group and a methylisoxazole carboxamide.

- Impact : The electron-withdrawing chlorine atom may reduce electron density on the phenyl ring, influencing π-π stacking interactions. The absence of an oxadiazole side chain could limit interactions with hydrogen bond acceptors .

5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide (): Key Differences: Features a nitro-substituted thiazole instead of the oxadiazole-methylphenyl group.

Modifications in Linker Regions and Functional Groups

N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (, Compound 45): Key Differences: Replaces the carboxamide linker with a thioether bridge and introduces a pyridinylaminoethyl group. Impact: The thioether may improve metabolic stability but reduce polarity. The pyridine ring could engage in additional cation-π interactions .

(E)-5-(hydroxymethyl)-N-(4-(1-(2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazineylidene)ethyl)phenyl)furan-2-carboxamide (, Compound 13f): Key Differences: Incorporates a hydrazone linker and a hydroxymethylfuran group. The furan ring could modulate solubility .

Pharmacological and Physicochemical Implications

Table 1: Structural and Hypothesized Property Comparisons

Key Observations :

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing 5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide?

The compound can be synthesized via condensation of isoxazole-3-carboxylic acid derivatives with aniline intermediates bearing oxadiazole substituents. A typical protocol involves:

- Step 1 : Activation of the carboxylic acid (e.g., using HATU or EDCI) for amide bond formation.

- Step 2 : Coupling with 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)aniline under inert conditions (N₂ atmosphere) in polar aprotic solvents like DMF or acetonitrile.

- Optimization : Reaction yields (e.g., 18% in similar isoxazole-amide syntheses) can be improved by adjusting stoichiometry, temperature (60–80°C), and catalyst choice .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- 1H/13C NMR : Critical for confirming regiochemistry of the oxadiazole and isoxazole rings. For example, downfield shifts (~δ 7.5–8.5 ppm in 1H NMR) indicate aromatic protons near electron-withdrawing groups .

- HPLC/MS : Used to verify purity (>95%) and molecular weight (e.g., HRMS-ESI for [M+H]+ ion matching) .

- X-ray crystallography : Resolves ambiguities in stereochemistry, though suitable crystals may require slow evaporation from DMSO/water mixtures .

Q. What are the primary safety considerations during handling and storage?

- Toxicity : Classified as Acute Toxicity Category 4 (oral) and Skin Irritant Category 2. Use fume hoods, nitrile gloves, and eye protection .

- Storage : Stable at –20°C in airtight containers under nitrogen to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for synthetic steps, reducing trial-and-error experimentation .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) assess binding affinity to targets like kinases or GPCRs. For example, oxadiazole moieties often interact with hinge regions of enzymes via hydrogen bonding .

Q. What experimental strategies address contradictory data in biological assays (e.g., IC50 variability)?

- Assay Standardization : Control variables such as DMSO concentration (<1%), cell passage number, and mitochondrial integrity (e.g., using FCCP in mitochondrial assays) .

- Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Q. How can the compound’s pharmacokinetic properties be improved through structural modification?

- LogP Optimization : Introduce hydrophilic groups (e.g., –OH, –SO3H) to the phenyl ring to enhance solubility. For example, methoxy-to-hydroxyl substitutions reduce LogP by ~0.5 units .

- Metabolic Stability : Replace labile methyl groups on the oxadiazole with trifluoromethyl to resist CYP450-mediated oxidation .

Q. What mechanistic insights explain its activity in disease models (e.g., cancer, inflammation)?

- Mitochondrial Targeting : Analogous compounds inhibit mitochondrial permeability transition pores (mPTP), measured via calcium retention capacity (CRC) assays in isolated mouse liver mitochondria .

- Cytokine Modulation : In macrophage models, isoxazole-amide derivatives suppress NF-κB signaling, quantified by ELISA for TNF-α/IL-6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.